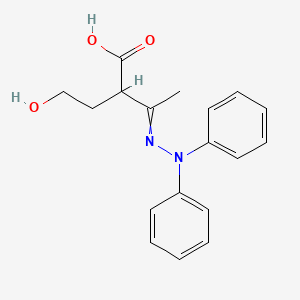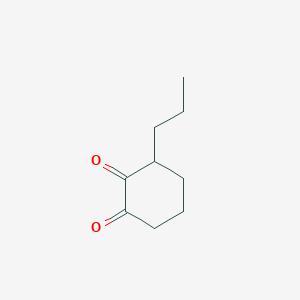
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid is a complex organic compound with a unique structure that includes both hydrazine and hydroxyethyl groups
Preparation Methods
The synthesis of 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hydrazine derivative, followed by the introduction of the hydroxyethyl group. The reaction conditions usually require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
When compared to similar compounds, 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Diphenylhydrazine derivatives: These compounds share the hydrazine group but lack the hydroxyethyl group.
Hydroxyethyl derivatives: These compounds have the hydroxyethyl group but do not contain the hydrazine group
Properties
CAS No. |
61148-64-9 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(12-13-21)18(22)23)19-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-13H2,1H3,(H,22,23) |
InChI Key |
XSJYRSVVTDQDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)


![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)








![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)

